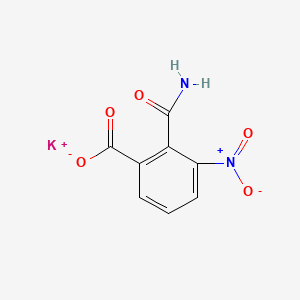

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Description

BenchChem offers high-quality 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2-carbamoyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXVTNTCARPDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675566 | |

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943522-94-9 | |

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (C₈H₅KN₂O₅). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably as a precursor for benzimidazole PARP inhibitors.[1] The guide begins with an overview of the compound's significance, followed by a detailed, step-by-step synthesis methodology, including the causal reasoning behind experimental choices. A robust characterization framework is presented, employing spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to validate the structure and purity of the synthesized product. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights and self-validating protocols to ensure reproducibility and scientific integrity.

Introduction

Chemical Identity and Significance

2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-Nitrophthalamic acid, is an aromatic compound featuring a benzoic acid backbone substituted with both a carboxamide (aminocarbonyl) and a nitro group.[2] The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry. The corresponding potassium salt offers advantages in terms of stability, handling, and solubility in certain solvent systems.

The presence of the carboxylic acid, amide, and nitro functionalities allows for a wide range of subsequent chemical transformations, including reduction of the nitro group to an amine, esterification of the carboxylic acid, or further derivatization of the amide.[3][4] These properties make it a valuable intermediate for constructing complex heterocyclic frameworks common in modern pharmaceuticals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid and its potassium salt is provided below for reference.

| Property | 2-(Aminocarbonyl)-3-nitrobenzoic Acid | 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt |

| Molecular Formula | C₈H₆N₂O₅ | C₈H₅KN₂O₅ |

| Molecular Weight | 210.14 g/mol [2] | 248.25 g/mol |

| CAS Number | 77326-45-5[2] | 943522-94-9[1] |

| Appearance | Expected to be a solid | Expected to be a solid |

| Melting Point | 153-155 °C[5] | Not available |

| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[2] | Potassium 2-carbamoyl-3-nitrobenzoate[1] |

Synthesis and Mechanistic Rationale

The synthesis of the target potassium salt is a two-step process. The first step involves the regioselective mono-amidation of 3-nitrophthalic anhydride to form the free acid, followed by a straightforward acid-base neutralization to yield the potassium salt.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid

Causality and Experimental Choices: The synthesis begins with the nucleophilic acyl substitution of 3-nitrophthalic anhydride. Aqueous ammonia is used as the nitrogen source. The reaction proceeds via a nucleophilic attack of the ammonia on one of the anhydride's carbonyl carbons.[6] The electron-withdrawing nature of the nitro group deactivates the adjacent carbonyl group (at position 3), making the carbonyl at position 2 the more electrophilic and thus the preferred site of attack. This regioselectivity is crucial for obtaining the desired isomer. The reaction is typically performed at or below room temperature to control the exotherm and prevent the potential hydrolysis of the second amide bond, which would lead to the dicarboxylic acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in 50 mL of deionized water.

-

Ammonia Addition: Cool the suspension to 0-5 °C in an ice-water bath. Add 28-30% aqueous ammonia solution (~7.0 mL, ~1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The suspension should gradually become a clear, homogeneous solution.

-

Acidification and Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (~6 M). A white or pale-yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Formation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Causality and Experimental Choices: This step is a classic acid-base neutralization.[7] The carboxylic acid proton is the most acidic proton in the molecule and readily reacts with a base. Potassium hydroxide (KOH) is the logical choice for forming the potassium salt. An alcoholic solvent like ethanol is used as the reaction medium because the free acid has good solubility in it, while the resulting potassium salt is significantly less soluble, allowing it to precipitate out of the solution upon formation. This provides a simple and efficient method of purification. Using a stoichiometric amount of KOH is critical to ensure complete conversion without introducing excess base into the final product.

Detailed Experimental Protocol:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the dried 2-(Aminocarbonyl)-3-nitrobenzoic acid (from Step 1, e.g., 10.0 g, 47.6 mmol) in 100 mL of ethanol with gentle warming if necessary.

-

Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (2.67 g, 47.6 mmol, 1.0 equivalent) in 20 mL of ethanol.

-

Salt Formation: Slowly add the ethanolic KOH solution to the stirring solution of the acid at room temperature. A precipitate should begin to form immediately.

-

Precipitation and Isolation: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting material.

-

Drying: Dry the final product, 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, in a vacuum oven at 70-80 °C to a constant weight.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized potassium salt, a suite of analytical techniques must be employed. The data presented below are the expected results based on the compound's structure and established spectroscopic principles.

Caption: Logical relationship of analytical techniques for product validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the parent acid is particularly informative. The formation of the potassium salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch and a shift in the carboxyl C=O frequency.

Expected IR Spectral Features of 2-(Aminocarbonyl)-3-nitrobenzoic Acid:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3200 | Amide (N-H) | Stretch | Two moderate, sharp bands |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad, strong band[8][9] |

| 1720 - 1680 | Carboxylic Acid (C=O) | Stretch | Strong, sharp peak[8][10] |

| 1660 - 1630 | Amide (C=O) | Stretch (Amide I) | Strong, sharp peak |

| ~1550 | Nitro (N-O) | Asymmetric Stretch | Strong, sharp peak[9][10] |

| ~1350 | Nitro (N-O) | Symmetric Stretch | Strong, sharp peak[9][10] |

Upon formation of the potassium salt, the broad O-H stretch from 3300-2500 cm⁻¹ will disappear, and the carboxylic C=O stretch will be replaced by a carboxylate (COO⁻) asymmetric stretch at a lower frequency (~1610-1550 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For analysis, the potassium salt is typically dissolved in a deuterated solvent like DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts and Multiplicities:

| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment | Rationale |

| ~8.2 - 8.0 | 1H | dd | Ar-H | Proton ortho to the nitro group, deshielded. |

| ~7.9 - 7.7 | 1H | dd | Ar-H | Proton ortho to the carboxylate group, deshielded. |

| ~7.7 - 7.5 | 1H | t | Ar-H | Proton meta to both groups. |

| ~7.8 (broad s), ~7.5 (broad s) | 2H | Two broad singlets | -C(O)NH₂ | Amide protons, may exchange with water, often broad. |

Note: The carboxylic acid proton of the free acid would typically appear as a very broad singlet downfield, often >12 ppm.[8] Its absence is a key indicator of successful salt formation.

¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | Amide C =O | Typical chemical shift for an amide carbonyl.[8] |

| ~167 | Carboxylate C OO⁻ | Typical chemical shift for a carboxylate carbon. |

| ~148 | Ar-C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~120 - 140 | 5x Ar-C | Remaining five aromatic carbons, with varied shifts based on substitution. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. While analyzing the potassium salt directly can be challenging, analyzing the free acid via a soft ionization technique like Electrospray Ionization (ESI) in negative mode is highly effective. This analysis confirms the mass of the anionic component of the salt.

Expected ESI-MS Data for the Parent Acid (C₈H₆N₂O₅):

-

Mode: Negative Ion (-)

-

Calculated Exact Mass: 210.0277 g/mol [2]

-

Expected Ion: [M-H]⁻

-

Expected m/z: 209.02

This result would provide definitive confirmation of the molecular weight of the synthesized 2-(aminocarbonyl)-3-nitrobenzoic acid, thereby validating the identity of the anion in the final potassium salt product.

Safety, Handling, and Storage

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle concentrated acids (HCl) and bases (aqueous ammonia, KOH) with extreme care as they are corrosive.

-

Avoid inhalation of dust from the solid materials.[11]

Storage:

-

Store the final product in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt from 3-nitrophthalic anhydride. The rationale behind the chosen synthetic strategy and specific experimental conditions has been thoroughly explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical framework employing IR, NMR, and MS has been established to ensure the unequivocal characterization and quality assessment of the final product. The methodologies and data presented herein serve as a robust resource for scientists engaged in the synthesis of pharmaceutical intermediates and related fine chemicals.

References

-

Title: 2-Carbamoyl-3-nitrobenzoic acid Source: MySkinRecipes URL: [Link]

-

Title: Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester Source: PrepChem.com URL: [Link]

-

Title: Preparation method of 2-amino-3-nitrobenzoic acid Source: Eureka | Patsnap URL: [Link]

- Title: CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid Source: Google Patents URL

-

Title: 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 Source: PubChem URL: [Link]

-

Title: 2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 437547 Source: PubChem URL: [Link]

- Title: US3468941A - Production of 2-amino-3-nitrobenzoic acid Source: Google Patents URL

-

Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids Source: ResearchGate URL: [Link]

-

Title: Solved What IR peaks are present in 3-nitrobenzoic acid? Source: Chegg.com URL: [Link]

-

Title: [FREE] What IR peaks are present in 3-nitrobenzoic acid? Source: brainly.com URL: [Link]

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

-

Title: Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials Source: ResearchGate URL: [Link]

- Title: US3867439A - Preparation of potassium benzoate Source: Google Patents URL

Sources

- 1. 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt CAS#: 943522-94-9 [amp.chemicalbook.com]

- 2. 2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 437547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Carbamoyl-3-nitrobenzoic acid [myskinrecipes.com]

- 4. Buy 2-Carbamoyl-3-nitrobenzoic acid | 77326-45-5 [smolecule.com]

- 5. 77326-45-5 CAS MSDS (2-Aminocarbonyl-3-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3867439A - Preparation of potassium benzoate - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brainly.com [brainly.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

For researchers and drug development professionals, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation, analytical method development, and regulatory submission are built. This guide provides a detailed framework for the comprehensive characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS No. 943522-94-9), a molecule of interest in pharmaceutical synthesis.

While direct experimental data for this specific potassium salt is not extensively published, this document leverages established analytical principles and data from structurally related nitrobenzoic acids and organic salts to provide a robust roadmap for its complete physicochemical profiling. The focus here is not just on what to measure, but how to measure it with precision and why each parameter is critical for drug development.

Compound Identity and Structure

Before embarking on any experimental work, confirming the identity and structure of the analyte is paramount.

Chemical Identity:

-

Systematic Name: Potassium 2-carbamoyl-3-nitrobenzoate

-

Synonyms: 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt[1]

-

Molecular Formula: C₈H₇KN₂O₅[1]

-

Molecular Weight: 250.25 g/mol [1]

The structure combines a benzoic acid core with an aminocarbonyl (carboxamide) group and a nitro group. The potassium salt form suggests high polarity and potential for aqueous solubility. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the compound's acidity, reactivity, and spectroscopic properties.[3]

Fundamental Physicochemical Properties

These core properties govern the compound's behavior in various environments and are foundational for formulation development.

Solubility Profile

Importance: Solubility is a critical determinant of a drug's bioavailability, dissolution rate, and the feasibility of developing liquid formulations. For a potassium salt, aqueous solubility is expected to be significant, but it must be quantified across a physiologically and industrially relevant pH range and in various solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of buffered solutions (e.g., pH 2, 4, 7, 9, 12) and select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

-

Execution: Add an excess amount of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M HCl (pH ~1) | 25 | Experimental Data |

| Acetate Buffer (pH 4.5) | 25 | Experimental Data |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Data |

| Water | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

| Water | 37 | Experimental Data |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Data |

Melting Point and Thermal Behavior

Importance: The melting point is a key indicator of purity.[4][5] A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.[4][6] Thermal analysis also reveals information about decomposition, polymorphism, and solvation states.

Experimental Protocol: Melting Point and Thermal Gravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC)

-

Melting Point:

-

Finely powder a dry sample of the compound.[5]

-

Pack the powder into a capillary tube to a depth of 1-2 mm.[6]

-

Place the capillary in a calibrated melting point apparatus.

-

Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[4]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

-

TGA/DSC Analysis:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan.

-

Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 400°C).

-

The TGA curve will show mass loss as a function of temperature, indicating decomposition or loss of volatiles (e.g., water).

-

The DSC curve will show heat flow, revealing endothermic events like melting and exothermic events like decomposition.

-

Data Presentation:

| Parameter | Observed Value | Notes |

| Melting Range (°C) | Experimental Data | Compare with data for related compounds (e.g., 3-Nitrobenzoic acid: 139–141°C[7]). |

| Onset of Decomposition (°C) | Experimental Data | From TGA curve. |

| Thermal Events (°C) | Experimental Data | From DSC curve (e.g., melting endotherm). |

Dissociation Constant (pKa)

Importance: The pKa value is crucial for predicting the ionization state of a molecule at a given pH.[8] This influences solubility, absorption, distribution, and receptor binding. For 2-(Aminocarbonyl)-3-nitrobenzoic Acid, the carboxylic acid group is the primary ionizable center. The electron-withdrawing nitro group is expected to increase its acidity (lower its pKa) compared to benzoic acid (pKa ≈ 4.2).[7][9]

Experimental Protocol: Potentiometric Titration

-

Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately prepare a solution of the compound in water or a co-solvent system (e.g., acetonitrile-water) if solubility is limited.[8]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]

-

Data Recording: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Expected Value: Nitrobenzoic acid isomers have pKa values significantly lower than benzoic acid. For example, 2-nitrobenzoic acid has a pKa of ~2.17, and 3-nitrobenzoic acid has a pKa of ~3.47.[7] The pKa of the target compound is expected to be in this range.

Spectroscopic Characterization

Spectroscopic techniques provide a unique fingerprint of the molecule, confirming its structure and identifying key functional groups.

UV-Vis Spectroscopy

Importance: UV-Vis spectroscopy is useful for quantitative analysis and provides information about the electronic structure of the molecule. Nitroaromatic compounds typically exhibit characteristic UV absorbance.[1][10][11][12]

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water).

-

Scan the absorbance of the solution across the UV-Vis range (typically 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Determine the molar absorptivity (ε) by measuring the absorbance of several solutions of known concentration and applying the Beer-Lambert law.

Expected Spectrum: The spectrum is expected to show strong absorption bands characteristic of the nitro-substituted benzene ring.[1][10] The exact λmax will depend on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

Importance: FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule.[13]

Protocol:

-

Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Assign the observed absorption bands to specific functional group vibrations.

Expected Key Vibrational Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amide) | 3400-3200 | Two bands may be present for a primary amide. |

| C=O Stretch (Carboxylate) | 1610-1550 | Asymmetric stretch of the potassium salt. |

| C=O Stretch (Amide I) | ~1680 | |

| N-H Bend (Amide II) | ~1620 | |

| NO₂ Asymmetric Stretch | 1550-1500 | Strong absorption, characteristic of nitroaromatics.[14] |

| NO₂ Symmetric Stretch | 1370-1330 | Strong absorption.[14] |

| C-H Aromatic Stretch | >3000 | |

| C=C Aromatic Stretch | 1600-1450 |

Note: The presence of the carboxylate salt will shift the C=O stretch to a lower frequency compared to the free carboxylic acid (~1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise chemical structure of a molecule in solution.[3] They provide information on the connectivity and chemical environment of every hydrogen and carbon atom.

Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Spectral Analysis:

-

¹H NMR: Analyze chemical shifts (δ), integration (proton ratios), and coupling patterns (J-coupling) to assign protons to their positions on the molecule.

-

¹³C NMR: Analyze the chemical shifts of each carbon atom. Due to the symmetry of the benzene ring, not all 8 carbons will be unique.[15]

-

Expected NMR Features (in DMSO-d₆):

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the aromatic region (~7.5-8.5 ppm). The specific pattern will depend on the coupling between the three adjacent protons on the ring.

-

Amide Protons (-CONH₂): Two distinct signals (or one broad signal) in the downfield region (~7.0-8.0 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

Carboxylate Carbon (-COO⁻K⁺): ~165-175 ppm.

-

Amide Carbonyl (-CONH₂): ~165-175 ppm.

-

Aromatic Carbons: Six signals in the range of ~120-150 ppm. The carbons attached to the nitro group and carboxylate group will be significantly shifted.

-

Purity and Impurity Profiling

Importance: Ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement. Stability-indicating analytical methods must be able to separate the main compound from any process-related impurities or degradation products.[2]

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the workhorse for purity analysis of polar organic molecules like this one.[16]

Workflow for HPLC Method Development:

Caption: General workflow for HPLC purity analysis.

Recommended Starting HPLC Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for polar aromatics.[16] |

| Mobile Phase A | 0.1% Formic or Phosphoric Acid in Water | Acidifier to ensure consistent ionization and good peak shape.[2][17] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[2][17] |

| Elution | Gradient (e.g., 5% to 95% B over 15 min) | To ensure elution of both polar and potential non-polar impurities.[2] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30-40 °C | For reproducible retention times.[2] |

| Detection | UV at λmax (determined from UV scan) | Provides high sensitivity for the aromatic compound. |

| Injection Vol. | 10 µL | Standard volume. |

For structural elucidation of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method, as it provides mass-to-charge ratio information for each separated peak.[2][18]

Stability Assessment: Forced Degradation

Importance: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[19][20] These studies expose the compound to stress conditions to identify potential degradation pathways and products.[19][21]

Protocol: Subject separate aliquots of the compound (in solution and as a solid) to the following conditions as per ICH guidelines:[19]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The amide group is particularly susceptible to basic hydrolysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[21]

-

Thermal Degradation: Dry heat (e.g., 80°C) for an extended period.[21]

-

Photodegradation: Expose the sample to light according to ICH Q1B guidelines (cool white fluorescent and near UV lamps). Nitroaromatic compounds are often light-sensitive.

Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradants from the parent peak.[21]

References

- Benchchem.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- ResearchGate. (a)

- Benchchem. Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.

- Benchchem. A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W

- Goodpaster, J. V., et al. (2021). "A systematic study of the absorbance of the nitro functional group in the vacuum UV region". Analytica Chimica Acta, 1185, 339042.

- ACS Publications. Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling.

- Anonymo. (2011, July 6). Testing Procedure (Method of analysis)

- ResearchGate.

- IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- Bartleby.com. Solubility Of Salt And Potassium Chloride Lab Report.

- SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.

- Melting point determin

- Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-W

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- MedCrave online. (2016).

- experiment (1) determination of melting points. (2021, September 19).

- Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab.

- Measure the Solubility of Potassium Chloride Experiment 4b.

- The Solubility of a Salt.

- Benchchem. A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.

- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.

- DETERMIN

- Wnuk, S., et al. (1990). "Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid". Magnetic Resonance in Chemistry, 28(3), 271-280.

- Sundaraganesan, N., et al. (2008). "Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid". Journal of Raman Spectroscopy, 39(11), 1625-1633.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- HELIX Chromatography. HPLC Methods for analysis of Potassium ion.

- ResearchGate. Fig.

- Spain, J. C. (1995). "Biodegradation of nitroaromatic compounds". Annual Review of Microbiology, 49, 523-555.

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.

- ResearchGate.

- Benchchem. Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.

- ResearchGate. FTIR spectrum of (a)

- ResearchGate. Plots K A vs рКа for p-nitrobenzoic, p-chlorobenzoic, p-toluic,....

- ResearchGate. Physicochemical Properties of Aqueous Potassium Salt of α-Methylalanine (K-AMALA) as an absorbent for CO2 removal. | Request PDF.

- ACS Publications. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form.

- ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.

- Scribd. (2012).

- Creative Biolabs.

- Fisher Scientific. Organic potassium salts.

- van Holst, J., et al. (2008). "Physicochemical properties of several aqueous potassium amino acid salts".

- YouTube. (2018).

- ResearchGate. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid | Request PDF.

- Benchchem. Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.

- Thermo Fisher Scientific. Organic potassium salts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. medcraveonline.com [medcraveonline.com]

- 20. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 21. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Cabozantinib (XL184)

A Note on Chemical Identity: This guide details the synthesis of the multi-targeted tyrosine kinase inhibitor Cabozantinib, also known as XL184, with the Chemical Abstracts Service (CAS) number 849217-68-1. The initially provided CAS number, 943522-94-9, corresponds to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, an intermediate used in the synthesis of other pharmacologically active molecules. Given the extensive scientific literature available for the synthesis of the complex anti-cancer drug Cabozantinib, this guide will focus on its synthetic pathways.

Introduction

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis has established it as a critical therapeutic agent for the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1][2][3][4] The intricate molecular architecture of Cabozantinib, chemically named N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, necessitates a multi-step, convergent synthesis strategy.[5] This guide provides a detailed examination of the prevalent synthetic routes, offering insights into the underlying chemical principles and experimental considerations for researchers and professionals in drug development.

Retrosynthetic Analysis: A Convergent Approach

The synthesis of Cabozantinib is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis of two key fragments, which are then coupled in the final stages of the process. This enhances overall yield and simplifies purification. The two primary building blocks are:

-

The Quinoline Core: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline

-

The Dicarboxamide Side Chain: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid or a derivative thereof.

The general retrosynthetic disconnection is illustrated below:

Caption: Retrosynthetic analysis of Cabozantinib.

Synthesis of the Quinoline Core: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline

The synthesis of this key intermediate begins with the construction of the 6,7-dimethoxyquinolin-4-one ring system.

Step 1: Synthesis of 6,7-dimethoxyquinolin-4(1H)-one

A common starting point is the cyclization of precursors to form the quinolinone ring.[6]

Experimental Protocol:

-

Reaction Setup: A mixture of the appropriate aniline precursor and a suitable cyclizing agent is prepared in a high-boiling point solvent.

-

Reaction Conditions: The reaction is typically heated to high temperatures to facilitate the cyclization and subsequent decarboxylation.[6]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization to yield 6,7-dimethoxyquinolin-4(1H)-one.

Step 2: Chlorination of the Quinolinone

The hydroxyl group at the 4-position is converted to a chlorine atom, a better leaving group for the subsequent nucleophilic aromatic substitution.

Experimental Protocol:

-

Reagents: 6,7-dimethoxyquinolin-4(1H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂).[6]

-

Reaction Conditions: The reaction is performed under reflux conditions.[6]

-

Isolation: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinoline.

Step 3: Ether Linkage Formation

The final step in the synthesis of the quinoline core is the coupling of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol.

Experimental Protocol:

-

Reagents: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol are reacted in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6]

-

Reaction Conditions: The reaction mixture is heated to approximately 100 °C to drive the nucleophilic aromatic substitution.[6]

-

Purification: The crude product is purified to yield 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.

Synthesis of the Dicarboxamide Side Chain

The synthesis of the activated cyclopropane dicarboxamide side chain can be approached in several ways.

Route A: From Dimethyl 1,1-cyclopropanedicarboxylate

This route involves the selective mono-amidation of a diester.

Experimental Protocol:

-

Reagents: Dimethyl 1,1-cyclopropanedicarboxylate is reacted with 4-fluoroaniline in the presence of a base like sodium methoxide (NaOMe) in a solvent such as toluene.[6]

-

Reaction Conditions: The reaction is carried out at an elevated temperature, for instance, 63 °C.[6] The stoichiometry is critical to favor the formation of the mono-amide.

-

Purification: The resulting methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate can be purified based on its solubility properties.[6]

Route B: From 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This route involves the activation of the carboxylic acid for the final coupling step.

Experimental Protocol:

-

Activation: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in a solvent such as tetrahydrofuran (THF) to form the corresponding acid chloride, 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride.[7][8]

-

In-situ Use: This acid chloride is typically used in the next step without isolation.[7]

Final Coupling and Formation of Cabozantinib

The final step involves the amide bond formation between the quinoline core and the activated side chain.

Method 1: Condensation with a Methyl Ester Intermediate

This method utilizes the methyl ester of the side chain.

Experimental Protocol:

-

Reagents: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline is condensed with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.[6]

-

Reaction Conditions: The reaction requires a strong base, with two equivalents of sodium methoxide being optimal, and is conducted in a solvent like toluene at around 63 °C.[6] Azeotropic removal of methanol can be employed to drive the reaction to completion.[6]

-

Purification: The final product, Cabozantinib, is isolated and purified.

Method 2: Reaction with an Acid Chloride Intermediate

This is a common and efficient method for amide bond formation.

Experimental Protocol:

-

Reagents: The in-situ generated 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride is reacted with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.[7][8]

-

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a mixed solvent system like water and tetrahydrofuran.[7]

-

Work-up and Salt Formation: The resulting Cabozantinib free base can be treated with an acid, such as hydrochloric acid or (S)-malic acid, to form the corresponding salt, which may facilitate purification and improve the physicochemical properties of the final active pharmaceutical ingredient.[7]

Alternative Coupling Strategies

To circumvent issues with impurities and yield loss associated with the use of thionyl chloride or oxalyl chloride, alternative coupling methods have been developed.[8]

Mixed Anhydride Method

This approach avoids the formation of the acid chloride.

Experimental Protocol:

-

Reagents: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is reacted with methanesulfonyl chloride in the presence of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and a catalyst like N,N-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.[8]

-

Advantages: This method can lead to a cleaner reaction profile and higher yields by avoiding the harsh conditions and side reactions associated with acid chloride formation.[8]

Overall Synthesis Workflow

Caption: A convergent synthesis pathway for Cabozantinib.

Quantitative Data Summary

| Step | Starting Materials | Reagents and Conditions | Product | Notes |

| Quinoline Core | ||||

| Chlorination | 6,7-dimethoxyquinolin-4(1H)-one | SOCl₂, reflux | 4-chloro-6,7-dimethoxyquinoline | [6] |

| Etherification | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol | NaH, DMSO, 100 °C | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline | [6] |

| Side Chain | ||||

| Mono-amidation | Dimethyl 1,1-cyclopropanedicarboxylate, 4-fluoroaniline | NaOMe, toluene, 63 °C | Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | [6] |

| Acid Chloride Formation | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Thionyl chloride or oxalyl chloride, THF | 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride | Used in-situ.[7][8] |

| Final Coupling | ||||

| Condensation | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | 2 NaOMe, toluene, 63 °C | Cabozantinib | [6] |

| Amidation | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride | K₂CO₃, water/THF | Cabozantinib | [7] |

| Mixed Anhydride | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Methanesulfonyl chloride, DMAP, CH₂Cl₂ | Cabozantinib | Avoids harsh chlorinating agents.[8] |

Conclusion

The synthesis of Cabozantinib is a well-established process that showcases the power of convergent synthesis in the preparation of complex pharmaceutical agents. While several routes have been successfully developed, the choice of a specific pathway in an industrial setting will depend on factors such as cost of goods, process safety, and the desired purity profile of the final product. The methods outlined in this guide, from the formation of the key quinoline and cyclopropane intermediates to their final coupling, represent robust and scalable approaches to the synthesis of this important anti-cancer therapeutic. Continued research into novel coupling reagents and process optimization is likely to lead to even more efficient and environmentally benign synthetic strategies in the future.

References

-

Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332. [Link]

- MSN Laboratories Private Limited. (2019). Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.

- MSN Laboratories Private Limited. (2022). Process for preparation of cabozantinib.

-

MSN Laboratories Private Limited. (2018). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. IP.com. [Link]

-

Gao, H., Li, K., & Zhang, J. (2021). Evaluating and clustering retrosynthesis pathways with learned strategy. Chemical Science, 12(22), 7794-7804. [Link]

-

MSN Laboratories Private Limited. (2018). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4fluorophenyl)cyclopropane-1,1-dicarboxamide salt thereof. Technical Disclosure Commons. [Link]

-

Krylova, E. A., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8963. [Link]

- MSN Laboratories Private Limited. (2020). Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.

-

Pharmaffiliates. (n.d.). N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide. [Link]

-

Pharmaffiliates. (n.d.). Benzimidazole-impurities. [Link]

-

Fallahi, P., et al. (2013). Cabozantinib (XL184) for the treatment of locally advanced or metastatic progressive medullary thyroid cancer. Future Oncology, 9(8), 1083-1092. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 943522-94-9 | Product Name : 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. [Link]

-

Harnden, M. R., et al. (1991). Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of Medicinal Chemistry, 34(1), 57-65. [Link]

- Chong, Y., et al. (2010). Preparation process useful in synthesis of atorvastatin.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Atorvastatin calcium intermediate and preparation method and application thereof.

Sources

- 1. Cabozantinib (XL184) for the treatment of locally advanced or metastatic progressive medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cabozantinib (XL184; BMS907351) | VEGFR2 inhibitor | CAS 849217-68-1 | Buy Cabozantinib (XL184; BMS907351) from Supplier InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]

- 8. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

A Technical Guide to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt: A Strategic Building Block in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. 2-(Aminocarbonyl)-3-nitrobenzoic acid, often utilized as its potassium salt for improved handling and stability, represents a quintessential example of such a strategic scaffold. Its unique trifunctional aromatic core—featuring a carboxylic acid, a primary amide (aminocarbonyl), and a nitro group in a specific ortho/meta arrangement—provides a rich platform for synthetic diversification.

The true synthetic power of this molecule lies in the latent reactivity of its substituents. The nitro group can be readily reduced to a primary amine, which, being positioned ortho to the amide, creates an immediate precursor for a variety of fused heterocyclic systems. These heterocyclic cores, such as quinazolinones and benzodiazepines, are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] This guide provides an in-depth analysis of the properties, core reactivity, and strategic applications of 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Physicochemical Properties and Synthesis

2-(Aminocarbonyl)-3-nitrobenzoic acid (also known as 2-carbamoyl-3-nitrobenzoic acid) is typically supplied as a stable solid, with its potassium salt enhancing solubility in certain solvent systems.[3] Understanding its fundamental properties is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 77326-45-5 | [3] |

| Molecular Formula | C₈H₆N₂O₅ | [3] |

| Molecular Weight | 210.14 g/mol | [3] |

| Appearance | White to light brownish crystalline solid | [4][5] |

| Storage | 2-8°C, sealed, dry | [3] |

The synthesis of this building block often starts from 3-nitrophthalic acid. A common route involves a regioselective mono-esterification, followed by conversion of the remaining carboxylic acid to an acyl chloride. Subsequent reaction with ammonia or a protected ammonia equivalent forms the primary amide. A final hydrolysis step would yield the target acid. An alternative patented approach describes a Curtius rearrangement of 3-nitrophthalic acid to generate the 2-amino group, which can then be further functionalized.[6][7]

Core Reactivity and Synthetic Utility: A Gateway to Heterocycles

The strategic value of 2-(aminocarbonyl)-3-nitrobenzoic acid is realized through a sequence of high-yield, predictable transformations. The most pivotal of these is the reduction of the nitro group, which sets the stage for intramolecular cyclization reactions.

Pillar 1: Reduction of the Nitro Group

The conversion of the nitro group to an aniline (amino group) is the key step that unlocks the cyclization potential of the scaffold. This transformation creates a 2,3-diamino-substituted benzoic acid derivative, a highly versatile intermediate.

Causality in Reagent Selection:

-

Catalytic Hydrogenation (H₂, Pd/C): This is often the preferred method due to its clean nature and high efficiency. It operates under mild conditions and the only byproduct is water, simplifying product isolation. However, care must be taken as the catalyst can sometimes be sensitive to functional groups and may require screening.

-

Metal-Based Reductions (e.g., SnCl₂, Fe/HCl): These methods are robust and effective for nitro group reduction. Tin(II) chloride, for instance, is a classic and reliable reagent. The downside is the often stoichiometric nature of the reaction and the requirement for aqueous acidic workups to remove metal salts, which can sometimes complicate purification.

The product of this reduction, 2-amino-3-(aminocarbonyl)benzoic acid, is a valuable intermediate in its own right, primed for the construction of fused heterocyclic systems.[1]

Pillar 2: Intramolecular Cyclization to Form Privileged Scaffolds

With the amine and amide groups positioned ortho to each other, the reduced intermediate is perfectly configured for cyclization to form six- or seven-membered rings. This is the molecule's most powerful application.

A prime example is the synthesis of the quinazoline-2,4(1H,3H)-dione core. This scaffold is present in many biologically active compounds. The reaction proceeds by treating the 2-amino-3-(aminocarbonyl)benzoic acid intermediate with a carbonylating agent like phosgene, triphosgene, or a carbamate. The newly formed aniline attacks the carbonyl source, and a subsequent intramolecular cyclization with the adjacent amide closes the ring.

Caption: Synthetic workflow towards a PARP inhibitor scaffold.

This workflow highlights how the initial building block is strategically transformed. The initial reduction and cyclization provide the core structure, which is then decorated with other necessary pharmacophoric features through standard synthetic organic chemistry reactions. [8]This modular approach is highly efficient and common in modern medicinal chemistry.

Detailed Experimental Protocol: Reduction of 2-Carbamoyl-3-nitrobenzoic Acid

This protocol describes a standard, reliable method for the pivotal nitro group reduction, representing a self-validating system that can be adapted by researchers.

Objective: To synthesize 2-amino-3-carbamoylbenzoic acid via catalytic hydrogenation.

Materials:

-

2-Carbamoyl-3-nitrobenzoic acid (1.0 eq)

-

Palladium on carbon (10% w/w, ~0.05 eq Pd)

-

Methanol (or Ethanol/Ethyl Acetate), sufficient to make a ~0.1 M solution

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker or H-Cube® system) or a round-bottom flask with a balloon for H₂

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask for filtration

Procedure:

-

Vessel Preparation: To a clean, dry hydrogenation vessel, add 2-carbamoyl-3-nitrobenzoic acid (e.g., 2.10 g, 10 mmol).

-

Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add the 10% Palladium on carbon catalyst (e.g., ~500 mg). Causality Note: Adding the catalyst under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvents and air.

-

Solvent Addition: Add a suitable solvent like methanol (e.g., 100 mL). The mixture will appear as a black slurry.

-

Inerting the System: Seal the vessel and purge the system several times by evacuating and backfilling with nitrogen gas to remove all oxygen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, TLC or LC-MS can be used by carefully withdrawing a small, filtered aliquot. The reaction is usually complete within 2-4 hours.

-

Reaction Quench and Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: Filtering through Celite® is critical to quantitatively remove the fine black palladium catalyst, which is pyrophoric and can interfere with subsequent steps.

-

Product Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the desired 2-amino-3-carbamoylbenzoic acid, which is often of sufficient purity for the next step or can be recrystallized if necessary.

Conclusion and Future Outlook

2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-configured functionality allows for the rapid and efficient assembly of complex heterocyclic cores that are central to the development of modern therapeutics, particularly in oncology. [4]The primary synthetic pathway—nitro reduction followed by cyclization—is robust, high-yielding, and adaptable, making it ideal for both small-scale discovery and larger-scale synthesis campaigns. As the demand for novel heterocyclic drugs continues to grow, the importance of intelligently designed building blocks like this one will only increase, solidifying its role as a cornerstone of synthetic and medicinal chemistry.

References

-

MySkinRecipes. 2-Carbamoyl-3-nitrobenzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Quinazolinediones. Available from: [Link]

- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

- Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]

-

Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. Available from: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Available from: [Link]

- Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.

-

ResearchGate. Mechanism of Action of PARP Inhibitors. Available from: [Link]

-

Wiley Online Library. THE SYNTHESIS OF 2,4(1H,3H)QUINAZOLINEDIONE AND SOME OF ITS 3‐ARYL SUBSTITUTED DERIVATIVES. Available from: [Link]

-

Semantic Scholar. Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

-

U.S. Pharmacist. Role of PARP Inhibitors in BRCA-Related Malignancies. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Carbamoyl-3-nitrobenzoic acid [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. uspharmacist.com [uspharmacist.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. As a molecule of interest for researchers, scientists, and drug development professionals, its behavior in various solvent systems and under diverse environmental stresses dictates its formulation strategy, bioavailability, and shelf-life.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for generating this critical information. It is structured not as a repository of existing data, but as a practical guide to designing and executing the necessary experiments. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous approach to characterization.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. For an ionizable compound such as 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, solubility is expected to be significantly influenced by the polarity and pH of the solvent system.

Theoretical Considerations

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt is an organic salt. The presence of the potassium cation suggests that it will exhibit higher solubility in polar solvents, particularly water, where it can dissociate into its constituent ions. The aromatic ring, nitro group, and aminocarbonyl group contribute to its overall polarity and potential for hydrogen bonding. However, the organic backbone may impart some solubility in less polar organic solvents. The pH of aqueous solutions will also play a crucial role, as the carboxylate and potentially the amide group can be protonated at low pH, affecting the overall charge and solubility of the molecule.

Selection of Solvent Systems

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following solvents are recommended for initial screening, covering a range of polarities and functional groups:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) to assess pH-dependent solubility.

-

Polar Protic Solvents: Water, Methanol, Ethanol.

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Less Polar Solvents: Ethyl Acetate, Dichloromethane.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1][2][3]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[1][2]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The experimental results should be summarized in a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| pH 1.2 Buffer | 25 | Experimental Data | 1.2 |

| pH 4.5 Buffer | 25 | Experimental Data | 4.5 |

| pH 6.8 Buffer | 25 | Experimental Data | 6.8 |

| pH 7.4 Buffer | 25 | Experimental Data | 7.4 |

| Water | 25 | Experimental Data | Measured pH |

| Methanol | 25 | Experimental Data | N/A |

| Ethanol | 25 | Experimental Data | N/A |

| Acetonitrile | 25 | Experimental Data | N/A |

| DMSO | 25 | Experimental Data | N/A |

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in ICH guidelines, are essential for this purpose.[6][7][8][9]

Theoretical Considerations for Degradation

The structure of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt suggests several potential degradation pathways:

-

Hydrolysis: The aminocarbonyl (amide) group may be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ammonia. The ester linkage in the parent acid could also be a point of hydrolysis.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain photolytic conditions.

-

Photodegradation: Aromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions may occur.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[9][10]

Methodology:

A stock solution of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt should be prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 80°C for 48 hours. A solution is also heated at 60°C for 24 hours.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[11][12][13]

Starting HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended for spectral analysis).

-

Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness.[14]

Data Presentation: Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants |

| Control | Experimental Data | 0 | 0 | N/A |

| 0.1 M HCl, 60°C | Experimental Data | Calculated | Count | RRTs |

| 0.1 M NaOH, 60°C | Experimental Data | Calculated | Count | RRTs |

| 3% H₂O₂, RT | Experimental Data | Calculated | Count | RRTs |

| Heat (Solid), 80°C | Experimental Data | Calculated | Count | RRTs |

| Heat (Solution), 60°C | Experimental Data | Calculated | Count | RRTs |

| Photolytic | Experimental Data | Calculated | Count | RRTs |

*RRT = Relative Retention Time

Logical Workflow for Stability Assessment

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. By following the detailed experimental protocols and adopting the proposed analytical strategies, researchers and drug development professionals can generate the essential data required for informed decision-making in the formulation development process. The emphasis on the scientific rationale behind each step ensures that the generated data is not only accurate and reliable but also contributes to a deeper understanding of the molecule's behavior. This foundational knowledge is indispensable for advancing a promising compound from the laboratory to a viable therapeutic product.

References

-

Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

-

Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Impact Analytical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Preprints.org. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Journal of Medicinal and Organic Chemistry. (2024, August 19). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

-

Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Nitrobenzoic acid. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Altabrisa Group. (n.d.). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. altabrisagroup.com [altabrisagroup.com]

An In-depth Technical Guide to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and applications, with a focus on the scientific principles underpinning its use.

Introduction and Strategic Importance

2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-nitrophthalamic acid, and its potassium salt (CAS 943522-94-9) are important intermediates in organic synthesis.[1][2][3] While not a household name, this molecule plays a critical role as a building block in the creation of more complex chemical structures. Its strategic importance has been particularly highlighted in the pharmaceutical industry, where it serves as a key precursor for the synthesis of advanced therapeutic agents, such as benzimidazole-based PARP (Poly (ADP-ribose) polymerase) inhibitors like ABT-472.[3] The presence of three distinct functional groups—a carboxylic acid, an amide (aminocarbonyl), and a nitro group—on a benzene ring provides significant synthetic versatility. The potassium salt form is often utilized to improve handling, stability, and solubility in specific reaction conditions.

Historical Context and Discovery

The direct history of 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt is intrinsically linked to the development of synthetic routes for its parent acid and related nitrobenzoic acids. While a specific date for its first synthesis is not prominently documented, its existence is a logical extension of the rich history of aromatic chemistry. The synthesis of its precursors, such as 3-nitrophthalic acid, has been established for over a century, with early methods involving the nitration of phthalic acid or the oxidation of nitronaphthalene.[4]

The development of various synthetic pathways to produce aminonitrobenzoic acids has been driven by their utility as intermediates for dyes and pharmaceuticals.[5][6] For instance, early 20th-century literature describes the preparation of 2-amino-3-nitrobenzoic acid through methods like the Hofmann degradation of 3-nitrophthalamide or the reaction of 2-chloro-3-nitrobenzoic acid with ammonia.[5] The synthesis of 2-(aminocarbonyl)-3-nitrobenzoic acid itself is a direct result of the selective hydrolysis of 3-nitrophthalimide or related precursors. The preparation of the potassium salt is a straightforward acid-base reaction, likely developed to facilitate a specific downstream synthetic step, such as in the production of PARP inhibitors.

Synthesis Methodologies: A Mechanistic Perspective